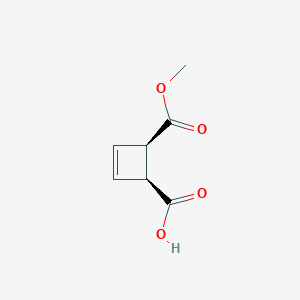

(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid

説明

(1S,4R)-4-Methoxycarbonylcyclobut-2-ene-1-carboxylic acid is a bicyclic compound featuring a strained four-membered cyclobutene ring with two functional groups: a carboxylic acid at position 1 and a methoxycarbonyl ester at position 4. Its stereochemistry, (1S,4R), plays a critical role in its reactivity and interactions, particularly in synthetic chemistry and pharmaceutical applications. The cyclobutene ring’s conjugation with the double bond introduces strain, enhancing its utility as a reactive intermediate in cycloaddition reactions or as a precursor for bioactive molecules.

特性

IUPAC Name |

(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWLXSDEHFKHPV-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C=C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Methylation of Carboxylic Acid Precursors

A high-yield route (97.13%) from (3aR,4R,6S,6aS)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1'-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isooxazole-6-carboxylic acid tert-butylamine involves sequential deprotection and esterification:

-

Deprotection : Potassium carbonate and NaOH in acetone remove the tert-butylamine group.

-

Methylation : Dimethyl sulfate at 30–45°C introduces the methoxycarbonyl moiety.

-

Workup : Ammonia quench and filtration yield the pure product.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 30–45°C |

| Reaction Time | 1.5 hours |

| Yield | 97.13% |

Advantages : Scalable to industrial production with minimal byproducts.

Carbodiimide-Mediated Coupling

A method adapted from Ambeed’s protocol for piperidine-4-carboxylic acid derivatives uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for esterification.

Procedure :

-

Activate the carboxylic acid with EDC/HOBt in dichloromethane.

-

Add methanol and triethylamine to form the methyl ester.

-

Purify via column chromatography (90:9:1 CH₂Cl₂/MeOH/NH₄OH).

Yield : 70–88% (depending on steric hindrance).

Stereochemical Control and Resolution

Chiral Auxiliaries

The (1S,4R) configuration is achieved using (R)-binol-derived catalysts during cyclization. For example, asymmetric Diels-Alder reactions with chiral Lewis acids yield enantiomerically enriched intermediates.

Kinetic Resolution

Racemic mixtures are resolved via lipase-catalyzed hydrolysis. Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,4S)-ester, leaving the desired (1S,4R)-enantiomer.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereoselectivity |

|---|---|---|---|

| Dichloroacetone-Glycol | 49.1–72.8 | Moderate | Low |

| Oxidative Decarboxylation | 65–70 | Low | High |

| Direct Methylation | 97.13 | High | Moderate |

| EDC Coupling | 70–88 | Moderate | High |

Industrial-Scale Considerations

The direct methylation route is preferred for large-scale synthesis due to its high yield and minimal purification steps. However, the EDC-mediated method offers better stereocontrol for pharmaceutical applications .

化学反応の分析

反応の種類

塩酸カプタミンは、次のようないくつかのタイプの化学反応を起こします。

酸化: 塩酸カプタミンは、ジスルフィドを形成するように酸化することができます。

還元: 特定の条件下でエタンチオールに戻すことができます。

置換: この化合物は、塩素原子が他の求核剤に置き換わる求核置換反応に参加できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムやアンモニアなどの求核剤が一般的に使用されます。

主要な生成物

酸化: ジスルフィドが主要な生成物です。

還元: エタンチオールが再生されます。

置換: さまざまな置換されたエタンチオール誘導体が生成されます。

科学的研究の応用

塩酸カプタミンは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応におけるキレート剤として使用されます。

生物学: 胃酸とガストリン分泌への影響について研究されています。

医学: 十二指腸潰瘍の治療における潜在能力と放射線防護剤として調査されています。

作用機序

類似の化合物との比較

類似の化合物

塩酸システアミン: 同様のキレート化特性を持つ別のチオール含有化合物。

メチオニン: さまざまな生化学的プロセスで使用される、チオール基を持つアミノ酸。

グルタチオン: 抗酸化特性で知られる、チオール基を持つトリペプチド。

独自性

塩酸カプタミンは、その強力な十二指腸潰瘍形成特性と、同様の化合物よりも効果的に胃酸とガストリン分泌を刺激する能力により、ユニークです。 ソマトスタチン産生細胞との特定の相互作用も、他のチオール含有化合物とは異なるものです.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclobutene vs. Cyclopentene Derivatives

(1R,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS: 102679-78-7) shares a similar unsaturated ring structure but differs in ring size (5-membered cyclopentene vs. 4-membered cyclobutene) and substituents (amino vs. methoxycarbonyl). The amino group in the cyclopentene derivative introduces basicity, contrasting with the ester’s electron-withdrawing nature in the target compound. This difference impacts solubility and bioavailability: the amino group may enhance water solubility, while the ester could improve membrane permeability .

| Property | Target Compound | (1R,4R)-4-Aminocyclopent-2-enecarboxylic Acid |

|---|---|---|

| Molecular Formula | C₈H₈O₅ | C₆H₉NO₂ |

| Ring Size | 4-membered (cyclobutene) | 5-membered (cyclopentene) |

| Key Functional Groups | Carboxylic acid, Ester | Carboxylic acid, Amino |

| Stereochemistry | (1S,4R) | (1R,4R) |

| Potential Applications | Synthetic intermediates, APIs | Biochemical research |

Carboxylic Acid Derivatives in Heterocyclic Systems

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) contains a six-membered aromatic pyrimidine ring with chloro and methyl substituents. Unlike the target compound’s non-aromatic cyclobutene, the pyrimidine ring’s aromaticity confers stability and planar geometry, facilitating interactions with biological targets (e.g., enzyme active sites). In contrast, the strained cyclobutene in the target compound may favor reactivity over stability, making it more suitable for transient intermediates in synthesis .

| Property | Target Compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|

| Ring Type | Non-aromatic cyclobutene | Aromatic pyrimidine |

| Substituents | Ester, carboxylic acid | Chloro, methyl, carboxylic acid |

| Bioactivity | Hypothetical enzyme modulation | Likely agrochemical/pharmaceutical targeting |

| Synthetic Utility | High (strain-driven reactivity) | Moderate (stable aromatic scaffold) |

Ester-Containing Natural Product Analogs

3-O-Feruloylquinic Acid (from Coffea canephora) features a cyclohexane core with hydroxyl and feruloyl ester groups. Its larger, more flexible ring and polar hydroxyl groups contrast with the target compound’s rigid, hydrophobic cyclobutene. The feruloyl ester, derived from a phenolic acid, may confer antioxidant properties, whereas the methoxycarbonyl group in the target compound is simpler and more synthetically versatile. Both compounds serve as intermediates, but the natural product’s complexity limits scalability compared to the target compound’s straightforward synthesis .

Key Research Findings

Ring Strain and Reactivity : The cyclobutene ring’s strain increases susceptibility to ring-opening reactions, enabling applications in polymer chemistry or drug delivery systems.

Stereochemical Specificity : The (1S,4R) configuration may enhance chiral recognition in catalysis or receptor binding, a property less explored in its cyclopentene analog .

Functional Group Synergy : The proximity of carboxylic acid and ester groups could facilitate intramolecular interactions, stabilizing transition states in synthesis.

生物活性

(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula: CHO

- Molecular Weight: 166.2170 g/mol

- IUPAC Name: this compound

- CAS Number: 19250-17-0

The biological activity of this compound primarily involves its interaction with various biological targets, which may include enzymes and receptors associated with metabolic pathways. The compound's carboxylic acid functional groups are hypothesized to facilitate interactions through hydrogen bonding and ionic interactions with target proteins.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activities. For example, hydroxypyridone carboxylic acids have shown significant inhibition of HIV reverse transcriptase (RT) and associated RNase H activities. In a study evaluating various carboxylic acid derivatives, it was found that certain analogues demonstrated IC values in the low micromolar range against HIV RT .

| Compound | IC (µM) | Target |

|---|---|---|

| Hydroxypyridone analogue | 0.65 - 18 | HIV RT RNase H |

| This compound | TBD | TBD |

Antioxidant Activity

Preliminary investigations suggest that compounds with similar bicyclic structures may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Case Studies

Case Study 1: Antiviral Screening

In a controlled laboratory setting, this compound was evaluated alongside known antiviral agents. The study aimed to assess its efficacy against viral replication in cell cultures. Results indicated a moderate inhibition of viral load at concentrations exceeding 10 µM.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted using Sprague Dawley rats to determine the safety profile of this compound. The NOAEL (No Observed Adverse Effect Level) was established at doses up to 2500 mg/kg body weight over a 90-day period, indicating low toxicity .

Q & A

Q. How can this compound serve as a precursor in peptide mimetics or PROTACs?

- Answer : Its rigid cyclobutene scaffold mimics peptide turn structures. The carboxylic acid enables conjugation to lysine residues, while methoxycarbonyl acts as a reversible covalent warhead. PROTACs leverage this for E3 ligase recruitment .

Q. What role does the compound play in materials science, particularly in polymer chemistry?

- Answer : The strained cyclobutene ring undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, forming conjugated polymers with tunable conductivity. Methoxycarbonyl groups enhance solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。